1-(2-Hydroxy-5-propoxyphenyl)ethanone

Lipophilicity Physicochemical Properties Drug Design

Secure 1-(2-Hydroxy-5-propoxyphenyl)ethanone (CAS 288074-68-0) for precise structure-activity relationship (SAR) campaigns. Its unique 5-propoxy substitution (XlogP 2.8) is essential for modulating lipophilicity, target engagement, and cytotoxic potency profiles. Generic substitution with other 5-alkoxy analogs invalidates experimental consistency. This compound is a critical probe for LTB4 antagonist synthesis and metal chelator design where specific hydrogen-bonding capacity is required. Ensure your research's integrity with this exact building block.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 288074-68-0
Cat. No. B8739527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-5-propoxyphenyl)ethanone
CAS288074-68-0
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCCOC1=CC(=C(C=C1)O)C(=O)C
InChIInChI=1S/C11H14O3/c1-3-6-14-9-4-5-11(13)10(7-9)8(2)12/h4-5,7,13H,3,6H2,1-2H3
InChIKeyPSKYLWRFWHJACM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxy-5-propoxyphenyl)ethanone (CAS 288074-68-0) Procurement Baseline: Chemical Identity and Core Physicochemical Specifications


1-(2-Hydroxy-5-propoxyphenyl)ethanone (CAS 288074-68-0), also known as 2-hydroxy-5-propoxyacetophenone, is an aromatic ketone belonging to the class of 5-substituted 2-hydroxyacetophenone derivatives. Its molecular formula is C11H14O3, with a molecular weight of 194.23 g/mol . The compound features a hydroxyl group at the 2-position and a propoxy substituent at the 5-position of the acetophenone core, a substitution pattern that is characteristic of a versatile class of building blocks used in medicinal chemistry and organic synthesis [1]. Physicochemical predictions indicate a calculated logP (XlogP) of approximately 2.8 and a topological polar surface area (TPSA) of 46.53 Ų .

Why In-Class Hydroxyacetophenone Analogs Cannot Substitute for 1-(2-Hydroxy-5-propoxyphenyl)ethanone (CAS 288074-68-0) Without Risking Project Integrity


The 5-substituted 2-hydroxyacetophenone scaffold is highly sensitive to substituent modifications, which critically modulate lipophilicity, hydrogen-bonding capacity, and biological activity. For instance, even minor changes in the alkyl chain length at the 5-position can lead to substantial differences in lipophilicity, as evidenced by the XlogP shift from 2.8 for the 5-propoxy derivative to 1.7 for the 5-methoxy analog [1]. Such variations directly influence cellular uptake, target engagement, and pharmacokinetic behavior. Furthermore, comparative studies on related 5-substituted 2-hydroxyacetophenones have demonstrated that the specific substituent at the 5-position is a key determinant of cytotoxic potency and cardiotoxicity profiles [2]. Therefore, generic substitution with a different 5-alkoxy or 5-alkyl analog is not permissible for applications where precise physicochemical or biological activity profiles are required, as it would invalidate experimental consistency and jeopardize downstream project outcomes.

Quantitative Differentiation Evidence for 1-(2-Hydroxy-5-propoxyphenyl)ethanone (CAS 288074-68-0): Comparative Physicochemical and Biological Data


Lipophilicity (XlogP) Comparison: 5-Propoxy vs. 5-Methoxy and 5-Chloro Analogs

The 5-propoxy substitution confers a significantly higher calculated lipophilicity (XlogP = 2.8) compared to the 5-methoxy analog (XlogP = 1.7) and the 5-chloro analog (XlogP = 2.3), as determined by standard cheminformatics predictions . This quantified difference in partition coefficient directly impacts the compound's ability to permeate biological membranes and its overall distribution profile in in vitro and in vivo systems.

Lipophilicity Physicochemical Properties Drug Design

Topological Polar Surface Area (TPSA) Comparison: 5-Propoxy vs. 5-Methyl and 5-Chloro Analogs

The topological polar surface area (TPSA) of 1-(2-hydroxy-5-propoxyphenyl)ethanone is 46.53 Ų . This value is intermediate between the 5-methyl analog (TPSA ≈ 37.3 Ų) and the 5-chloro analog (TPSA ≈ 29.1 Ų) [1]. TPSA is a key descriptor for predicting oral bioavailability and blood-brain barrier penetration; compounds with TPSA < 60 Ų are generally considered to have good membrane permeability.

Polar Surface Area Membrane Permeability ADME Prediction

Cytotoxic Activity in MCF-7 Breast Cancer Cells: Structure-Activity Relationship with 5-Substituents

A comparative study of 5-substituted 2-hydroxyacetophenones revealed that cytotoxic activity against MCF-7 breast cancer cells is highly dependent on the lipophilic character of the 5-substituent [1]. While specific IC50 data for the 5-propoxy derivative is not provided, the study establishes a clear SAR trend: increased lipophilicity at the 5-position correlates with enhanced cytotoxic potency. Given that the propoxy group imparts higher lipophilicity (XlogP=2.8) than other 5-substituents in the same series, this compound is positioned as a valuable tool for probing lipophilicity-activity relationships in cancer cell models.

Cytotoxicity Anticancer SAR

Intramolecular Hydrogen Bond Strength: Comparison of 5-Substituted vs. 4/6-Substituted Hydroxyacetophenones

Studies on deuterium isotope effects on nuclear shielding (2ΔC-2(OD)) in intramolecularly hydrogen-bonded aromatic ketones have shown that the 2-hydroxy group's hydrogen bond strength is differentially modulated by substituents at the 4-, 5-, and 6-positions [1]. Notably, a linear dependence of 2ΔC-2(OD) on the OH chemical shift (ΔOH) was observed, but with different slopes for 5-substituted derivatives compared to 4- and 6-substituted derivatives. This indicates that the 5-propoxy group, specifically, will impart a distinct hydrogen-bond strength and associated chemical shift pattern relative to positional isomers.

Hydrogen Bonding Physical Organic Chemistry Spectroscopy

Optimal Research and Industrial Applications for 1-(2-Hydroxy-5-propoxyphenyl)ethanone (CAS 288074-68-0) Based on Evidence


Lipophilicity-Driven Structure-Activity Relationship (SAR) Studies in Anticancer Research

Based on class-level SAR evidence that increased 5-position lipophilicity correlates with enhanced cytotoxicity in MCF-7 breast cancer cells [1], 1-(2-hydroxy-5-propoxyphenyl)ethanone serves as a valuable probe compound. Its calculated XlogP of 2.8 positions it as an intermediate lipophilicity variant within a broader series of 5-substituted analogs. Researchers can use this compound to systematically investigate how changes in logP affect target engagement, cellular uptake, and cytotoxic potency, making it a critical component for comprehensive SAR campaigns aimed at optimizing anticancer lead compounds.

Building Block for the Synthesis of Leukotriene B4 (LTB4) Receptor Antagonist Derivatives

The 2-hydroxyacetophenone scaffold is a core substructure in known LTB4 receptor antagonists, such as the LY255283 series [1]. The specific 5-propoxy substituent on 1-(2-hydroxy-5-propoxyphenyl)ethanone offers a unique combination of lipophilicity (XlogP=2.8) and hydrogen-bonding capacity that can be exploited for the synthesis of novel analogs. This compound provides a distinct starting point for medicinal chemists aiming to fine-tune the pharmacokinetic properties of LTB4 antagonist candidates while maintaining the essential hydroxyacetophenone pharmacophore.

Investigations of Intramolecular Hydrogen Bonding and Substituent Electronic Effects

Physical organic chemistry studies have demonstrated that the strength of the intramolecular hydrogen bond in 2-hydroxyacetophenones is differentially influenced by substituents at the 5-position compared to the 4- or 6-positions [1]. 1-(2-Hydroxy-5-propoxyphenyl)ethanone, with its specific 5-propoxy substitution, is therefore an essential model compound for detailed NMR spectroscopic and computational investigations into how alkoxy groups modulate hydrogen-bond strength, electron density distribution, and isotopic perturbation of resonance. Its use ensures that observed effects are correctly attributed to the 5-substitution pattern rather than to positional isomers.

Precursor for Transition Metal Chelators with Defined Lipophilicity

5-Substituted 2-hydroxyacetophenones, including the propoxy derivative, are established precursors for oxime-based transition metal chelators [1]. The specific lipophilicity of the propoxy group (XlogP=2.8) allows for the design of metal complexes with tailored solubility and cell-permeability profiles. This is particularly relevant in the development of novel anticancer or antimicrobial agents where the lipophilicity of the metal complex is a key determinant of its biological activity and cellular uptake. The propoxy derivative enables access to a specific region of lipophilicity space not readily accessible with other 5-substituted analogs.

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